Heptadecanoic Acid N-Hydroxysuccinimide Ester
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Overview
Description
Heptadecanoic Acid N-Hydroxysuccinimide Ester is a biochemical compound with the molecular formula C21H37NO4 and a molecular weight of 367.52 g/mol . It is commonly used in proteomics research and other biochemical applications . This compound is known for its role in facilitating the formation of stable amide bonds, making it valuable in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadecanoic Acid N-Hydroxysuccinimide Ester can be synthesized through the esterification of heptadecanoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield . The purification steps are also scaled up, often involving large-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Heptadecanoic Acid N-Hydroxysuccinimide Ester primarily undergoes substitution reactions, particularly nucleophilic acyl substitution . This reaction involves the replacement of the N-hydroxysuccinimide group with a nucleophile, such as an amine, to form an amide bond .
Common Reagents and Conditions: Common reagents used in reactions with this compound include primary and secondary amines . The reactions typically occur under mild conditions, often at room temperature, and in the presence of a base such as triethylamine to facilitate the nucleophilic attack .
Major Products Formed: The major products formed from reactions involving this compound are amides . These amides are often used in further biochemical applications, such as peptide synthesis and protein modification .
Scientific Research Applications
Heptadecanoic Acid N-Hydroxysuccinimide Ester has a wide range of applications in scientific research . In chemistry, it is used as a reagent for the synthesis of amides and other derivatives . In biology, it is employed in the modification of proteins and peptides, facilitating the study of protein-protein interactions and enzyme mechanisms . In medicine, it is used in drug development and delivery systems . Industrial applications include its use in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Heptadecanoic Acid N-Hydroxysuccinimide Ester involves the formation of a reactive ester intermediate . This intermediate can react with nucleophiles, such as amines, to form stable amide bonds . The molecular targets and pathways involved in these reactions are primarily related to the formation and stabilization of the ester and amide bonds .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Heptadecanoic Acid N-Hydroxysuccinimide Ester include other N-hydroxysuccinimide esters, such as stearic acid N-hydroxysuccinimide ester and palmitic acid N-hydroxysuccinimide ester . These compounds share similar chemical properties and reactivity patterns .
Uniqueness: This compound is unique due to its specific chain length and hydrophobic properties . This makes it particularly useful in applications where longer chain fatty acids are required . Its reactivity and stability also make it a preferred choice in certain biochemical and industrial processes .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) heptadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-22-19(23)17-18-20(22)24/h2-18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNJZBHIONMSLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001281106 |
Source
|
Record name | 2,5-Dioxo-1-pyrrolidinyl heptadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001281106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201472-73-3 |
Source
|
Record name | 2,5-Dioxo-1-pyrrolidinyl heptadecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=201472-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dioxo-1-pyrrolidinyl heptadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001281106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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